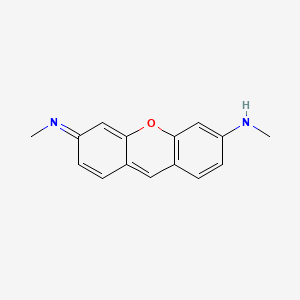

acridine red 3B free base

Description

Historical Perspectives on Acridine (B1665455) Chemistry in Scientific Inquiry

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. chemeurope.comwikipedia.org Initially, acridine derivatives were primarily used as dyes. rsc.orgwikipedia.org However, the scientific community's interest soon expanded to their biological properties. A pivotal moment came in 1917 with the discovery of the antimicrobial properties of acridine compounds by Ehrlich and Benda. ptfarm.pl This led to the development of antiseptic agents like proflavine (B1679165) and acriflavine, which were used topically during World War I. ceon.rs The mid-20th century saw the rise of mepacrine, an acridine-based antimalarial drug that became crucial during World War II due to the scarcity of quinine. ptfarm.plnih.gov These early discoveries laid the groundwork for extensive research into the structure-activity relationships of acridines, a field significantly advanced by the work of Australian chemist Adrien Albert. ptfarm.pl

Significance of the Acridine Core Structure in Chemical and Biological Research

The acridine core, a planar, tricyclic aromatic system, is the key to its broad spectrum of biological and chemical activities. researchgate.netrsc.org This planarity allows acridine derivatives to intercalate between the base pairs of DNA, a fundamental interaction that underpins many of their biological effects. researchgate.netmdpi.com This ability to interact with DNA and associated enzymes like topoisomerases and telomerase has made acridines a focal point in anticancer research. rsc.orgresearchgate.net

Beyond its role as a DNA intercalator, the acridine scaffold is a versatile building block in synthetic chemistry. mdpi.com Its structure can be readily modified with various functional groups, allowing for the fine-tuning of its chemical and physical properties. researchgate.net This adaptability has led to the development of acridine derivatives with a wide range of applications, including as fluorescent probes for biological imaging, corrosion inhibitors, and materials for optoelectronic devices. nih.govresearchgate.netresearchgate.net The ability to synthesize a vast library of acridine analogues has been instrumental in exploring their potential in diverse scientific fields. rsc.org

Overview of Acridine Red 3B Free Base as a Representative Acridine Derivative in Research Contexts

This compound, also known by its systematic name N-methyl-6-methylimino-xanthen-3-amine, is a notable derivative within the broader xanthene class, which is structurally related to acridines. nih.govsolubilityofthings.com While technically a xanthene, its historical and functional context often places it within discussions of acridine dyes. This compound is recognized for its fluorescent properties, making it a valuable tool in various research applications, particularly in bioimaging and as a fluorescent marker. researchgate.netsolubilityofthings.com

The hydrochloride salt of Acridine Red 3B is commonly used as a histological dye, for instance, in staining RNA in conjunction with malachite green. nih.govebi.ac.uk The free base form serves as a crucial chemical intermediate and is a subject of research for its potential in applications such as dye-sensitized solar cells. solubilityofthings.com Its ability to interact with biological molecules is also an area of active investigation, with potential implications for drug development. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | N-methyl-6-methyliminoxanthen-3-amine |

| Molecular Formula | C15H14N2O |

| Synonyms | This compound, N-methyl-3-(methylimino)-3H-xanthen-6-amine |

| CAS Number | 82182-02-3 medkoo.com |

Note: Data sourced from publicly available chemical databases. For detailed experimental values, refer to peer-reviewed literature.

Research Findings on Acridine Derivatives

The planar structure of acridine derivatives is a key factor in their biological activity, enabling them to interact with DNA. researchgate.net This interaction is a primary mechanism for their observed anticancer properties. rsc.org Research has also demonstrated the potential of acridine derivatives in other areas:

Antimicrobial and Antiviral Activity: Certain acridine compounds have shown efficacy against various microbes and viruses. rsc.org

Enzyme Inhibition: Acridine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases. rsc.org

Corrosion Inhibition: The ability of acridines to adsorb onto metal surfaces makes them effective corrosion inhibitors. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

N-methyl-6-methyliminoxanthen-3-amine |

InChI |

InChI=1S/C15H14N2O/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12/h3-9,16H,1-2H3 |

InChI Key |

AZJKFDJTOJCKAN-UHFFFAOYSA-N |

SMILES |

CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2 |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=C3C=CC(=NC)C=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Classical and Contemporary Approaches to Acridine (B1665455) Core Synthesis

The acridine core is a nitrogen-containing heterocyclic system first isolated from coal tar in 1870. rsc.orgwikipedia.org Its planar structure makes it a valuable scaffold in materials science and medicinal chemistry. rsc.org The synthesis of this core has evolved from harsh, classical methods to more refined, modern techniques.

One of the earliest methods for creating the acridine scaffold is the Bernthsen acridine synthesis. wikipedia.org The traditional approach involves the condensation of a diphenylamine (B1679370) with a carboxylic acid (or its anhydride) using zinc chloride as a catalyst at very high temperatures (200–270 °C) for extended periods. rsc.org If formic acid is used, the parent acridine is produced. wikipedia.org

The harsh conditions, long reaction times, and often low yields of the original Bernthsen synthesis led to the development of several modifications. umn.eduresearchgate.net In 1962, a significant advancement was reported using polyphosphoric acid (PPA) as the condensing agent instead of zinc chloride, which offered more convenient reaction times despite sometimes poorer yields. researchgate.net More recent advancements have focused on greener chemistry principles, employing microwave irradiation to accelerate the reaction and using catalysts like p-toluenesulphonic acid (p-TSA) in solvent-free conditions. researchgate.netmdpi.com These modern approaches offer substantial improvements in terms of reaction time, energy consumption, and yield. researchgate.net

Table 1: Comparison of Classical and Modified Bernthsen Synthesis

| Feature | Classical Bernthsen Synthesis | Modified Bernthsen Synthesis |

|---|---|---|

| Catalyst/Reagent | Zinc Chloride (ZnCl₂) | Polyphosphoric Acid (PPA), p-Toluenesulphonic Acid (p-TSA) |

| Conditions | High Temperature (200-270°C) | Lower Temperature, Microwave Irradiation |

| Reaction Time | Several hours (e.g., ~20 hours) | Significantly shorter |

| Yield | Often low | Generally improved |

| Environmental Impact | High energy consumption, use of stoichiometric Lewis acid | Greener, catalytic, often solvent-free |

Due to the limitations of the Bernthsen reaction, several alternative routes to the acridine scaffold have become more widely applied. rsc.org These methods often provide greater substrate scope and milder reaction conditions.

Ullmann and Buchwald–Hartwig Reactions: Modern synthetic strategies frequently rely on palladium- or copper-catalyzed cross-coupling reactions. rsc.org The synthesis often begins with the condensation of functionalized anilines and o-halobenzoic acids. rsc.org The Ullmann condensation and the more recent Buchwald–Hartwig amination are powerful methods for forming the initial diarylamine intermediate, which can then be cyclized to form the acridine core. rsc.orgumn.edu

Friedländer Synthesis: The Friedländer synthesis is another classical method that can be adapted for acridine synthesis, typically involving the reaction of an o-aminobenzaldehyde or o-aminobenzophenone with a compound containing a reactive methylene (B1212753) group.

Other Novel Methods: Researchers have developed other specialized routes, such as a one-pot synthesis from terminal alkynes and bis(2-bromophenyl)amine, which proceeds via a palladium-catalyzed addition and cyclization pathway. mdpi.com

Table 2: Overview of Alternative Acridine Synthesis Routes

| Synthetic Route | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Ullmann Condensation | Aryl halide, Aryl amine | Copper (Cu) | Classic method for C-N bond formation. |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Palladium (Pd) complex | High functional group tolerance, milder conditions. umn.edu |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, Methylene ketone | Acid or base catalysis | Forms the quinoline/acridine heterocyclic ring. |

| Alkyne Addition | bis(2-bromophenyl)amine, Terminal alkyne | Palladium (Pd) complex, Diamine base | One-pot synthesis of 9-substituted acridines. mdpi.com |

Targeted Synthesis of Acridine Red 3B Free Base and Analogues

The specific synthesis of Acridine Red 3B does not follow the typical pathways for true acridine heterocycles. Instead, its production is rooted in xanthene dye chemistry. The traditional synthesis involves a multi-step process starting from simpler aromatic precursors. smolecule.com

The pathway begins with the synthesis of pyronine dyes. Specifically, Pyronine G serves as the direct precursor to Acridine Red 3B. Pyronine G is formed through the condensation of m-dialkylaminophenols with formaldehyde, which is then followed by an oxidation step. smolecule.com

The crucial transformation to Acridine Red 3B is achieved through the subsequent oxidation of Pyronine G, for instance with potassium permanganate. This reaction results in the demethylation (removal of two methyl groups) of the pyronine structure to yield Acridine Red 3B. smolecule.com The resulting molecule is a hydrochloride salt. nih.govebi.ac.uk To obtain the This compound , this salt is treated with a base to neutralize the hydrochloride, causing the compound to precipitate under strongly alkaline conditions. smolecule.com

The synthesis of analogues of Acridine Red 3B can be achieved by modifying the initial building blocks. By using different N,N-dialkylated m-aminophenols in the initial condensation step, a variety of related xanthene dyes with different alkyl substituents on the nitrogen atoms can be produced.

Functionalization and Derivatization of the Acridine Red 3B Scaffold for Research Applications

The acridine and related xanthene scaffolds are highly versatile and can be chemically modified to tune their properties for specific applications, particularly as fluorescent probes. rsc.org Functionalization allows for the fine-tuning of absorption and emission wavelengths, solubility, and target-binding capabilities. nih.govresearchgate.net

The optical and electronic properties of the acridine chromophore are heavily influenced by the substituents on its aromatic rings. rsc.org A common strategy to modulate these properties is the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic system. Attaching EDGs can increase a molecule's ability to interact with biological targets like DNA and may shift the fluorescence to longer wavelengths (a bathochromic or red shift). rsc.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) pull electron density from the aromatic system. rsc.orgacs.org The strategic placement of EWGs, often in conjunction with EDGs, creates a "push-pull" system. This can lead to significant changes in the molecule's intramolecular charge transfer (ICT) characteristics, resulting in large Stokes shifts and altered fluorescence emission. acs.org For example, a novel fluorescent probe was designed with an A-D-A' (Acceptor-Donor-Acceptor) structure, using a 9,9-dimethyl-9,10-dihydroacridine (B1200822) as the donor and strong electron-withdrawing triazine groups as acceptors. mdpi.com

Table 3: Effect of Functional Groups on Acridine Dye Properties

| Functional Group Type | Example Group | Position on Scaffold | Effect on Fluorescence |

|---|---|---|---|

| Electron-Donating | Amino (-NH₂) | C-7 | Enhances electron density of the core. |

| Electron-Withdrawing | Cyano (-CN) | C-2 | Creates a "push-pull" system, red-shifts emission. acs.org |

| Electron-Withdrawing | Sulfonyl (-SO₂R) | C-2 | Modifies electronic properties, leads to large Stokes shifts. acs.org |

| Electron-Withdrawing | Triazine | Attached to Donor | Acts as a primary electron acceptor, enabling charge transfer. mdpi.com |

Acridine-based hybrid fluorescent dyes are created by integrating the acridine chromophore with other functional molecules to enhance properties like water solubility, biocompatibility, and targeting specificity. nih.govresearchgate.net These modifications are crucial for applications in biological imaging and sensing. nih.govresearchgate.net

One strategy involves synthesizing 9-aminoacridine (B1665356) dyes with an acceptor group (like -CN or -SO₂R) at the C-2 position and a primary amino group at the C-7 position. acs.org The primary amine serves as a reactive handle for conjugation to other molecules, such as carbohydrates, via reductive amination. acs.org To improve performance in aqueous environments for biological applications like gel electrophoresis, these dyes can be further functionalized with charged groups, such as primary phosphate (B84403) residues, to increase their water solubility. acs.org This approach has been used to create red-emitting fluorescent tags for labeling and detecting glycans with high sensitivity. acs.org

Preparation of Acridine N-Acylhydrazone Derivatives

A significant class of acridine derivatives, N-acylhydrazones, can be synthesized by coupling the acridin-4-yl moiety with various benzohydrazides. mdpi.com The general synthetic route involves the reaction of acridin-4-carbaldehyde with different substituted benzohydrazides. mdpi.com

The initial step is the preparation of the key intermediate, acridin-4-carbaldehyde (2). This can be achieved by reacting 4-(bromomethyl)acridine with the sodium salt of 2-nitropropane (B154153) in dimethylsulfoxide (DMSO) at room temperature. mdpi.com Subsequently, the target N′-[(E)-(acridin-4-yl)methylidene]benzohydrazides (3a-e) are synthesized by the condensation of acridin-4-carbaldehyde (2) with the appropriate substituted benzohydrazides in ethanol (B145695) under reflux. A catalytic amount of acetic acid is often used to facilitate the reaction. mdpi.comresearchgate.net This straightforward condensation reaction provides the desired products in moderate to good yields. researchgate.net

Another series of (acridin-4-yl)benzohydrazides can be prepared via a three-step reaction, also starting from acridine-4-carbaldehyde. mdpi.com These synthetic strategies allow for the introduction of various substituents on the benzohydrazide (B10538) portion of the molecule, enabling the fine-tuning of its chemical properties. mdpi.com The structural confirmation of these synthesized compounds typically relies on spectroscopic methods such as Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁵N NMR) and Infrared (IR) spectroscopy, along with elemental analysis. mdpi.comresearchgate.net

Table 1: Synthesized N′-[(E)-(acridin-4-yl)methylidene]benzohydrazide Derivatives and Their Yields

| Compound ID | Substituent | Yield (%) |

|---|---|---|

| 3a | H | 65 |

| 3b | F | 71 |

| 3c | Cl | 68 |

| 3d | Br | 51 |

| 3e | CH3 | 62 |

This table is based on data from research on the synthesis of acridine N-acylhydrazone derivatives. mdpi.com

Synthesis of Acridine-Thiosemicarbazone Derivatives

The synthesis of acridine-thiosemicarbazone derivatives is generally achieved through a condensation reaction between a suitable acridine aldehyde and a thiosemicarbazide (B42300) derivative. rsc.orgmdpi.com A common precursor for this synthesis is 9-acridinaldehyde. mdpi.comresearchgate.net

The synthetic pathway begins with the preparation of 9-methylacridine (B196024), which can be synthesized from diphenylamine and zinc dichloride in acetic acid. mdpi.com Subsequently, 9-methylacridine is oxidized using pyridinium (B92312) chlorochromate (PCC) to yield 9-acridinaldehyde. mdpi.comresearchgate.net The final step involves the condensation of 9-acridinaldehyde with various aryl thiosemicarbazides. mdpi.com These thiosemicarbazide intermediates are themselves synthesized by reacting different aryl isothiocyanates with hydrazine (B178648) hydrate. mdpi.comresearchgate.net

The condensation reaction is typically carried out by refluxing equimolar amounts of the acridine intermediate and the respective thiosemicarbazone in ethanol for 1 to 4 hours. rsc.orgmdpi.com In some cases, particularly for hydroxylated compounds, dioxane may be used as the solvent to achieve better yields. rsc.org The resulting acridine-thiosemicarbazone derivatives are often obtained in good yields, ranging from 74% to 92%. rsc.org The structures of these novel compounds are typically elucidated using mass spectrometry and one- and two-dimensional ¹H and ¹³C NMR analyses. rsc.org

Table 2: Examples of Synthesized Acridine-Thiosemicarbazone Derivatives

| Compound ID | Starting Acridine Core | Starting Thiosemicarbazone |

|---|---|---|

| CL-01 | 9-chloroacridine (B74977) derivative | Benzaldehyde thiosemicarbazone |

| DL-01 | 6,9-dichloroacridine derivative | Benzaldehyde thiosemicarbazone |

| CL-07 | 9-chloroacridine derivative | 4-hydroxybenzaldehyde thiosemicarbazone |

| DL-07 | 6,9-dichloroacridine derivative | 4-hydroxybenzaldehyde thiosemicarbazone |

| DL-08 | 6,9-dichloroacridine derivative | 4-chlorobenzaldehyde thiosemicarbazone |

This table is based on data from research on the synthesis of new acridine-thiosemicarbazone derivatives. rsc.org

Synthesis of Acridine-Based Imidazolium (B1220033) Salts

Acridine-based imidazolium salts represent another important class of acridine derivatives. Their synthesis generally involves the coupling of a 9-chloroacridine precursor with an appropriate imidazole (B134444). nih.govrsc.org

The synthesis can follow two main approaches, which differ in the sequence of alkylating the imidazole building block. rsc.org In one method, 9-chloroacridines are condensed with a pre-alkylated imidazole. rsc.org The 9-chloroacridine precursors themselves are typically prepared through an Ullmann condensation of a 2-chlorobenzoic acid with an aniline, followed by a cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govrsc.org

The final step, the formation of the imidazolium salt, is achieved by reacting the 9-chloroacridine with the N-substituted imidazole. nih.gov This reaction is often carried out in a solvent such as toluene (B28343) or acetonitrile (B52724) under reflux conditions. rsc.org The target acridine-based imidazolium salts are generally obtained in high yields, often between 85% and 95%. rsc.org Structural confirmation of the products is typically performed using IR and NMR spectroscopy, mass spectrometry, and elemental analysis. rsc.org This synthetic flexibility allows for the introduction of various substituents on both the acridine core and the imidazole ring, leading to a wide range of derivatives. rsc.org

Table 3: Reaction Conditions for the Synthesis of Acridine-Imidazolium Salts

| Step | Reagents and Conditions | Typical Yield (%) |

|---|---|---|

| Ullmann Condensation | 2-chlorobenzoic acid, aniline, KI, Cu, K₂CO₃, DMF, reflux | - |

| Cyclization to 9-chloroacridine | POCl₃, 135°C | 70-85 |

| Imidazole Coupling (Method 1) | 9-chloroacridine, alkylated imidazole, toluene, reflux | 70-85 |

| Imidazole Coupling (Method 2) | Imidazolyl-acridine, benzyl/phenacyl halide, MeCN, reflux | 85-95 |

This table is based on data from research on the synthesis of acridine-based imidazolium salts. rsc.org

Spectroscopic and Photophysical Characterization in Research

Fundamental Spectroscopic Investigations

The interaction of acridine (B1665455) red 3B free base with light is fundamental to its application and is characterized by its absorption and emission profiles, quantum efficiency, energy loss upon emission, and the lifetime of its excited state.

Absorption and Emission Spectral Profile Analysis

Acridine red 3B free base exhibits distinct absorption and emission spectra that are influenced by the surrounding solvent environment. The absorption spectrum is characterized by a prominent band in the visible region, which is attributed to a π-π* electronic transition within the conjugated system of the acridine core. In ethanol (B145695), acridine red shows an absorption maximum (λ_abs) at approximately 555 nm.

The fluorescence emission spectrum is a mirror image of the absorption band and is red-shifted. In ethanol, the emission maximum (λ_em) is observed at around 575 nm. The shape and position of these spectral bands are sensitive to the solvent, a phenomenon known as solvatochromism. For the parent compound, acridine, a noticeable shift in both absorption and emission maxima is observed across solvents of varying polarities, indicating a change in the energy levels of the ground and excited states.

| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) |

|---|---|---|

| Acridine Red in Ethanol | 555 | 575 |

| Acridine in Carbon Tetrachloride | 386 | 575 |

| Acridine in Dichloromethane | 390 | 576 |

| Acridine in Propan-2-ol | 388 | 569 |

| Acridine in Ethanol | 389 | 571 |

| Acridine in Methanol | 389 | 585 |

| Acridine in Acetonitrile (B52724) | 385 | 571 |

| Acridine in N,N-Dimethylformamide | 391 | 581 |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is highly dependent on the molecular structure and the solvent environment. For acridine red, the quantum yield in ethanol is noted to be lower than when it is incorporated into a solid matrix like polymethyl methacrylate (PMMA), where it approaches unity. This suggests that in solution, non-radiative decay pathways, such as internal conversion facilitated by molecular vibrations and rotations, are more prevalent.

The parent compound, acridine, also demonstrates a strong dependence of its quantum yield on the solvent, with values varying significantly between polar and non-polar environments.

| Compound/Solvent | Fluorescence Quantum Yield (Φ_f) |

|---|---|

| Acridine Red in PMMA | ~1.0 |

| Acridine in Carbon Tetrachloride | 0.28 |

| Acridine in Dichloromethane | 0.32 |

| Acridine in Propan-2-ol | 0.43 |

| Acridine in Ethanol | 0.45 |

| Acridine in Methanol | 0.73 |

| Acridine in Acetonitrile | 0.29 |

| Acridine in N,N-Dimethylformamide | 0.21 |

Stokes Shift Analysis and its Mechanistic Implications

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and fluorescence spectra. It represents the energy lost as the excited molecule relaxes to its lowest vibrational level before emitting a photon. This energy loss is often dissipated as heat to the surrounding solvent molecules.

For acridine red in ethanol, the Stokes shift can be calculated from its absorption and emission maxima. A larger Stokes shift is generally observed in more polar solvents for acridine dyes. This is because polar solvent molecules reorient around the dye molecule in the excited state, which has a different dipole moment than the ground state. This reorientation lowers the energy of the excited state, leading to a larger energy gap for emission compared to absorption. The magnitude of the Stokes shift provides insights into the extent of solvent relaxation and the change in the electronic distribution of the molecule upon excitation.

| Compound/Solvent | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|

| Acridine Red in Ethanol | 20 | 648 |

| Acridine in Carbon Tetrachloride | 189 | 8593 |

| Acridine in Dichloromethane | 186 | 8320 |

| Acridine in Propan-2-ol | 181 | 8222 |

| Acridine in Ethanol | 182 | 8188 |

| Acridine in Methanol | 196 | 8661 |

| Acridine in Acetonitrile | 186 | 8419 |

| Acridine in N,N-Dimethylformamide | 190 | 8370 |

Lifetime Measurements and Excited State Dynamics

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the rate of both radiative and non-radiative decay processes. For acridine red in ethanol, a fluorescence lifetime of 3.87 nanoseconds has been reported.

The lifetime of acridine dyes is significantly influenced by the solvent. For instance, the fluorescence lifetime of the parent acridine molecule is considerably shorter in ethanol (0.4 ns) compared to water (11.5 ns). This drastic difference highlights the role of solvent-solute interactions in dictating the excited-state dynamics. In alcoholic solvents, preferential solvation of the acridine molecule can occur, leading to faster non-radiative decay and a shorter lifetime. These measurements are crucial for understanding the kinetics of the excited state and for applications such as fluorescence lifetime imaging.

| Compound/Solvent | Fluorescence Lifetime (τ_f) (ns) |

|---|---|

| Acridine Red in Ethanol | 3.87 |

| Acridine in Water | 11.5 |

| Acridine in Ethanol | 0.4 |

Environmental and Structural Influences on Photophysical Properties

The photophysical properties of this compound are not intrinsic but are modulated by its immediate environment and any structural modifications.

Solvatochromic Effects and Polarity Sensitivity

Solvatochromism refers to the change in the color of a solution of a dye with a change in the solvent polarity. Acridine dyes, including this compound, exhibit positive solvatochromism, meaning their emission spectra shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases.

This effect arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. The excited state of many acridine dyes is more polar than the ground state. In a polar solvent, the solvent molecules rearrange around the excited dye molecule in a process called solvent relaxation. This lowers the energy of the excited state more than the ground state, resulting in a smaller energy gap for fluorescence and thus a red-shifted emission. The analysis of absorption and emission maxima in a range of solvents with varying polarities allows for a quantitative understanding of this phenomenon and can be used to probe the polarity of microenvironments. The data for the parent acridine molecule in the table under section 3.1.1 clearly demonstrates this trend.

pH-Dependent Spectroscopic Behavior

The absorption and fluorescence characteristics of many acridine derivatives are highly sensitive to the pH of their environment. quora.com This pH dependency arises from the protonation state of the nitrogen atom within the acridine ring. nih.gov In acidic conditions, the nitrogen atom can become protonated, leading to changes in the electronic distribution within the molecule. This, in turn, affects the energy levels of the ground and excited states, resulting in shifts in the absorption and emission spectra. nih.gov

For instance, studies on the parent compound, acridine, have shown a significant change in fluorescence lifetime with varying pH. researchgate.net While specific studies detailing the pH-dependent spectroscopic behavior of this compound are not extensively available, the general behavior of acridine dyes suggests that its fluorescence intensity and emission wavelength would be altered by changes in pH. ajgreenchem.com This is a common phenomenon observed in fluorescent dyes where protonation or deprotonation can either enhance or quench fluorescence, or cause a shift in the emission maximum. quora.com For example, in acidic solutions, the protonated form of an acridine dye may exhibit different spectral properties compared to its neutral form in alkaline solutions. nih.gov The weakly basic nature of acridine orange, a related dye, allows it to readily diffuse across cell membranes and accumulate in acidic compartments, where its fluorescence properties are altered. aatbio.com

Influence of Substituents on Optical Properties

The optical properties of this compound are significantly influenced by its substituent groups: the two amino groups and the phenyl group. These substituents can alter the electronic structure of the acridine core, thereby affecting its absorption and fluorescence characteristics. scispace.com

The amino groups act as electron-donating groups, which generally lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. scispace.com This is due to the delocalization of the lone pair of electrons on the nitrogen atoms into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The following table summarizes the fluorescence quantum yields (Φf) and lifetimes (τf) of Acridine Red in various solvents, illustrating the influence of the solvent environment on its optical properties.

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

|---|---|---|

| Water | 0.33 | 1.80 |

| Ethanol | 0.78 | 3.52 |

| Methanol | 0.69 | 3.15 |

| Acetonitrile | 0.55 | 2.78 |

Advanced Spectroscopic Techniques in Acridine Research

To gain deeper insights into the structure, dynamics, and interactions of acridine dyes like this compound, researchers employ a range of advanced spectroscopic techniques.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules. By measuring the decay of fluorescence intensity over time (typically on the nanosecond timescale), one can determine the fluorescence lifetime (τf) of a molecule. nih.gov This lifetime is a characteristic property that can be influenced by various factors, including the molecular structure, the solvent environment, and interactions with other molecules. nih.gov

For acridine dyes, time-resolved fluorescence studies, often using techniques like time-correlated single photon counting (TCSPC), provide valuable information about the rates of radiative and non-radiative decay processes. nih.gov For example, in the comparative study of acridine red, pyronin Y, and pyronin B, TCSPC was used to measure their fluorescence lifetimes in different solvents. nih.gov The results showed that acridine red has a significantly longer lifetime than the other two dyes, which was attributed to the influence of the N-alkyl groups on the rate of internal conversion. nih.gov

Circular Dichroism Spectroscopy (where applicable for chiral derivatives or interactions)

Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules. While this compound itself is an achiral molecule, it can exhibit an induced circular dichroism (ICD) signal when it interacts with a chiral environment, such as binding to DNA. nih.govresearchgate.net

When an achiral dye like an acridine derivative binds to the chiral DNA double helix, the electronic transitions of the dye are perturbed by the chiral surroundings, leading to a non-zero CD signal in the absorption region of the dye. researchgate.net The shape and intensity of the ICD spectrum can provide valuable information about the binding mode of the dye to DNA, such as whether it is intercalating between the base pairs or binding to the groove of the helix. nih.gov For instance, weak ICD signals are often consistent with an intercalative binding mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Interaction Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. hyphadiscovery.comnih.gov Through various NMR experiments, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC, it is possible to determine the precise connectivity of atoms within a molecule and to confirm its chemical structure. hyphadiscovery.com

Interactions with Biomolecules: Mechanisms and Research Methodologies

Nucleic Acid Interactions and Mechanistic Studies

The interaction of acridine (B1665455) derivatives with nucleic acids is a well-documented phenomenon, with intercalation being a primary mode of binding. smolecule.comwikipedia.org This involves the insertion of the planar acridine ring between the base pairs of the DNA double helix. nih.govmdpi.com

DNA Intercalation Mechanisms and Binding Affinity

Acridine red 3B and its derivatives are known to bind to DNA primarily through intercalation. smolecule.comwikipedia.org This process involves the stacking of the aromatic acridine chromophore between the base pairs of the DNA helix. nih.govpnas.org The biological activity of many acridine derivatives is attributed to this ability to intercalate, which can lead to interactions with enzymes such as topoisomerases I and II. nih.gov

The strength of this interaction, or binding affinity, is a critical parameter in understanding the biological effects of these compounds. While specific binding constants for acridine red 3B free base are not extensively reported in the provided search results, studies on related acridine derivatives provide insight into the range of these values. For instance, various acridine derivatives have shown DNA binding constants (K_b) ranging from 1.74 × 10⁴ M⁻¹ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for calf thymus DNA (ctDNA). mdpi.com Another study on acridine N-acylhydrazone derivatives reported K_b values up to 3.18 × 10³ M⁻¹. nih.govmdpi.com These binding constants are typically determined through spectrophotometric titrations. mdpi.com

| Acridine Derivative Class | Reported Binding Constant (K_b) Range | Reference |

| Acridine-thiosemicarbazone derivatives | 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | mdpi.com |

| Acridine N-acylhydrazone derivatives | up to 3.18 × 10³ M⁻¹ | nih.govmdpi.com |

| 3,6-bis(3-alkylguanidino)acridines | 1.25 × 10⁵ to 5.26 × 10⁵ M⁻¹ | mdpi.com |

RNA Binding Specificity and Applications

Acridine dyes, including acridine red 3B, are also known to interact with RNA. wikipedia.orgwikipedia.org Acridine red 3B has been specifically mentioned for its use in staining RNA, often in conjunction with other dyes like malachite green. stainsfile.comnih.govchemicalbook.comebi.ac.uk The closely related dye, acridine orange, exhibits differential fluorescence when bound to DNA (green emission) versus RNA (red emission), a property exploited in cell biology to distinguish between these nucleic acids. wikipedia.orgnih.gov This differential staining is attributed to intercalation in DNA and electrostatic interactions and stacking in RNA. wikipedia.org

The ability of acridine red 3B to stain RNA suggests a binding interaction, though the specificity and mechanism are not as extensively detailed as for DNA in the provided search results. The interaction with RNA is significant as it can influence protein synthesis and other cellular processes.

Spectroscopic Signatures of Nucleic Acid Complex Formation (e.g., hypochromicity, spectral shifts)

The formation of a complex between acridine derivatives and nucleic acids is accompanied by distinct changes in the compound's absorption spectrum. A key signature of intercalation is hypochromicity, which is a decrease in the molar absorptivity of the acridine chromophore. nih.govmdpi.com This phenomenon arises from the coupling of the π-orbitals of the intercalated compound with those of the DNA base pairs. mdpi.com

In addition to hypochromicity, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the maximum absorption wavelength is often observed. mdpi.comzenodo.org A red shift indicates that the acridine derivative is in a less polar environment, consistent with insertion into the hydrophobic interior of the DNA helix. rsc.org For example, studies on acridine derivatives have reported hypochromicity ranging from 16% to 51% and slight hypsochromic shifts upon binding to ctDNA. nih.gov Conversely, other acridine derivatives have shown significant hyperchromicity (an increase in absorbance) and a bathochromic shift. mdpi.com These spectral changes are crucial for confirming the interaction and can be used to calculate binding parameters. mdpi.compnas.org

Protein Interactions and Ligand-Protein Binding Studies

Beyond nucleic acids, acridine derivatives also interact with proteins, particularly serum albumins, which are major transport proteins in the blood.

Binding to Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Studies have investigated the interaction of acridine derivatives with both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). nih.govmdpi.comresearchgate.net These interactions are often studied using fluorescence quenching spectroscopy. The intrinsic fluorescence of serum albumins, primarily due to tryptophan and tyrosine residues, is quenched upon binding of a ligand like an acridine derivative. nih.govresearchgate.net

Research on novel acridine N-acylhydrazone derivatives has shown that they bind to HSA, causing a decrease in fluorescence intensity. nih.govmdpi.com This quenching can be accompanied by a blue shift in the emission maximum, suggesting that the microenvironment around the tryptophan residues becomes more hydrophobic upon ligand binding. nih.govresearchgate.net Thermodynamic analysis of these interactions can reveal the nature of the binding forces, such as hydrogen bonding and van der Waals forces. nih.gov The binding of acridine derivatives to serum albumins can also induce conformational changes in the protein. nih.govresearchgate.net The binding constant for the interaction of acridine with HSA has been determined to be 1.54 ± 0.20 x 10⁵ M⁻¹ at pH 7.4 and 20°C. researchgate.net

| Serum Albumin | Observed Interaction with Acridine Derivatives | Methodology | Reference |

| Bovine Serum Albumin (BSA) | Binding of acridinedione dye and antibiotics studied. | Fluorescence spectroscopy, molecular docking. | researchgate.netnih.gov |

| Human Serum Albumin (HSA) | Binding of acridine N-acylhydrazone derivatives, quenching of intrinsic fluorescence, blue shift in emission, conformational changes. | Fluorescence quenching spectroscopy, thermodynamic analysis. | nih.govmdpi.comresearchgate.net |

| Human Serum Albumin (HSA) | Equilibrium constant of acridine-albumin interaction determined. | Spectrophotometry. | researchgate.net |

Enzyme Inhibition Mechanisms and Kinetics (e.g., Cholinesterases, Topoisomerases)

The acridine scaffold is a well-known pharmacophore, and its derivatives have been extensively studied as enzyme inhibitors. The biological activity of these compounds is often attributed to the ability of the acridine moiety to interact with enzymes like topoisomerases or cholinesterases. nih.govresearchgate.net

Cholinesterases: Derivatives of acridine have been synthesized and evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov For instance, a series of novel cyclopentaquinoline derivatives incorporating 9-acridinecarboxylic acid demonstrated significant inhibitory activity against both enzymes. nih.gov One derivative, 3b, showed the highest inhibitory activity towards BuChE with a half-maximal inhibitory concentration (IC50) of 103.73 nM, while another derivative, 3f, was most potent against AChE with an IC50 of 113.34 nM. nih.gov Kinetic studies of these potent derivatives revealed a mixed-type inhibition mechanism for both AChE and BuChE. mdpi.com This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Molecular modeling studies further support that these compounds can interact with both the catalytic and peripheral anionic sites of the enzyme. hilarispublisher.com

Topoisomerases: Acridine derivatives are recognized for their role as topoisomerase inhibitors. nih.govresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. The planar acridine ring can intercalate between DNA base pairs, disrupting the normal function of topoisomerases. nih.govmdpi.com Novel acridine N-acylhydrazone derivatives have been synthesized and identified as potential dual inhibitors of human topoisomerase I (hTopo I) and topoisomerase II (hTopo II). nih.govresearchgate.net Similarly, acriflavine, an acridine derivative, has been shown to inhibit topoisomerases, which may contribute to its observed physiological effects on endothelial cells. nih.gov The inhibition of these enzymes by acridine compounds often leads to cytotoxic effects, which is a basis for their investigation as potential anticancer agents. mdpi.commolbiolcell.org

Spectroscopic Analysis of Protein-Ligand Complexation

Spectroscopic techniques, particularly fluorescence and UV-visible absorption spectroscopy, are powerful tools for elucidating the interactions between acridine derivatives and proteins, such as human serum albumin (HSA). nih.gov These studies provide insights into binding mechanisms, binding constants, and the nature of the binding forces.

The interaction of acridine N-acylhydrazone derivatives with HSA has been investigated using fluorescence quenching methods. nih.gov The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon the addition of the acridine derivatives. nih.govmdpi.com This quenching can occur through either a dynamic (collisional) or static (complex formation) mechanism. By analyzing the fluorescence data at different temperatures, the quenching mechanism can be determined. For several acridine derivatives, the binding constants (Kb) were found to decrease with increasing temperature, indicating a static quenching mechanism, where a stable complex is formed between the acridine derivative and HSA in the ground state. nih.gov

The thermodynamic parameters of the binding interaction, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be calculated from the temperature-dependent binding constants. mdpi.com For some acridine-HSA complexes, both ΔH and ΔS were found to be negative, suggesting that van der Waals forces and hydrogen bonding are the primary forces driving the interaction. nih.gov In other cases, positive ΔH and ΔS values indicated that hydrophobic interactions were the main driving force. nih.gov

Synchronous fluorescence spectroscopy can provide information about the microenvironment around the protein's fluorophores (tryptophan and tyrosine residues) upon ligand binding. mdpi.com A blue shift in the emission maximum suggests an increase in the hydrophobicity of the microenvironment around the tryptophan residues, while a red shift indicates increased polarity. nih.gov Competitive binding studies using site-specific markers, such as warfarin (B611796) (for site I) and ibuprofen (B1674241) (for site II), have been used to identify the binding location of acridine derivatives on HSA. nih.gov A decrease in the binding constant in the presence of warfarin suggests that the acridine derivative binds to Sudlow's site I of HSA. nih.gov

| Acridine Derivative | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Primary Binding Forces |

|---|---|---|---|---|---|---|

| Derivative 3a | 2.54 M-1 (in presence of warfarin) | ~1 | Negative | Negative | Negative | van der Waals, Hydrogen Bonding |

| Derivative 3b | Data not available | ~1 | Negative | Negative | Negative | van der Waals, Hydrogen Bonding |

| Derivative 3c | Increases with temperature | Increases with temperature | Negative | Positive | Positive | Hydrophobic Interactions |

| Derivative 3d | Data not available | ~1 | Negative | Negative | Negative | van der Waals, Hydrogen Bonding |

Interactions with Other Biologically Relevant Species

Beyond enzymes and proteins, acridine derivatives have been designed to interact selectively with other small but biologically important molecules, such as anions and carbohydrates.

Acridine-based chemosensors have been developed for the selective detection of anions, with a particular focus on the fluoride (B91410) ion (F⁻). royalsocietypublishing.orgrsc.org The high electronegativity and basicity of fluoride make it a target for sensor design. rsc.org These sensors often operate on a "turn-on" fluorescence mechanism, where the interaction with fluoride induces a significant increase in fluorescence intensity. royalsocietypublishing.orgroyalsocietypublishing.org

One common sensing mechanism involves the deprotonation of an acidic N-H group on the acridine derivative by the highly basic fluoride ion. rsc.org This deprotonation alters the electronic properties of the molecule, leading to a change in its absorption and emission spectra, often visible as a color change from colorless or yellow to reddish-brown or dark brown. rsc.orgnih.gov For example, acridine(1,8)diones and acridine-based thiosemicarbazones have been shown to be highly selective chemosensors for fluoride. royalsocietypublishing.orgrsc.org The addition of fluoride causes a decrease in the intensity of the original absorption bands and the appearance of a new, red-shifted band, indicating the formation of a new species. nih.gov These sensors exhibit high selectivity for fluoride over other common anions such as Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, and CN⁻. royalsocietypublishing.orgresearchgate.netresearchgate.net

Another strategy for fluoride sensing involves the cleavage of a silicon-oxygen (Si-O) bond in a silyl-ether-functionalized acridine probe. The high affinity of fluoride for silicon drives this reaction, releasing the fluorescent acridine dye and causing a "turn-on" response.

The interaction and selectivity of these sensors have been studied using various spectroscopic techniques, including UV-visible absorption, fluorescence, and ¹H NMR spectroscopy, as well as computational methods like Density Functional Theory (DFT). royalsocietypublishing.orgnih.gov

| Sensor Type | Sensing Mechanism | Response Type | Selectivity | Detection Limit |

|---|---|---|---|---|

| Acridine-thiosemicarbazone | Deprotonation of N-H | Colorimetric and "Turn-on" Fluorescence | High for F⁻ over Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, CN⁻ | Not specified in provided text |

| Acridine(1,8)dione | Deprotonation of N-H | Colorimetric (Colorless to Yellow) | High for F⁻ over other anions | Not specified in provided text |

| Acridinium Borane | Fluoride binding to boron | Colorimetric (Yellow to Orange) | High for F⁻ | Not specified in provided text |

The recognition of carbohydrates and glycans is crucial for understanding many biological processes, as cell surface glycans play key roles in cell-cell interactions, pathogen infection, and cancer metastasis. rsc.orgnih.gov Acridine derivatives functionalized with boronic acid have emerged as effective fluorescent sensors for carbohydrates. nih.gov

The sensing mechanism is based on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many carbohydrates. rsc.orgfrontiersin.org This interaction forms a stable five- or six-membered cyclic boronate ester. The formation of this complex alters the electronic environment of the acridine fluorophore, leading to a change in its fluorescence properties, which can be a quenching or enhancement of the signal. frontiersin.org

The selectivity of these boronic acid-based sensors can be tuned by modifying the structure of the acridine scaffold and the substitution on the boronic acid. For example, the introduction of electron-withdrawing groups can lower the pKa of the boronic acid, enabling it to bind sugars at physiological pH. frontiersin.org These sensors have been used to differentiate various monosaccharides and to label and image glycans on the surface of cancer cells. nih.govacs.org

Applications in Advanced Research Methodologies

Fluorescent Probes and Biological Imaging Techniques

Acridine (B1665455) dyes are widely employed as fluorescent probes in biological imaging. Their utility stems from their capacity to permeate cell membranes and exhibit distinct spectral properties upon interaction with specific cellular components or in response to particular physicochemical environments.

Acridine-based dyes are extensively used for staining and visualizing various components within living and fixed cells. Acridine Orange, a related metachromatic dye, is particularly well-studied for this purpose. It is cell-permeable and can stain both living and dead cells. biocompare.com Its fluorescence emission is dependent on the target molecule and local concentration. When it binds to double-stranded DNA, it intercalates and emits green fluorescence, which is useful for visualizing the nucleus. biocompare.com

Conversely, in acidic compartments such as lysosomes and endosomes, Acridine Orange becomes protonated and aggregates, leading to a shift in its fluorescence emission to red. biocompare.commdpi.com This property makes it an excellent marker for acidic vesicular organelles (AVOs). mdpi.com This differential staining capability allows researchers to distinguish the nucleus from acidic organelles like lysosomes within the same cell using a single dye. biocompare.com While Acridine Orange is more commonly cited for these specific applications, Acridine Red is also recognized for its use in cell imaging and its ability to bind to nucleic acids, enabling the visualization of cell nuclei and other structures. smolecule.com The development of new fluorescent probes based on different scaffolds also allows for specific targeting of organelles like lysosomes for high-resolution imaging. nih.gov

The intracellular environment is dynamic, and parameters like polarity and viscosity play crucial roles in cellular processes. researchgate.netacs.org Abnormalities in intracellular viscosity, for instance, have been associated with various diseases, including cancer and neurodegenerative disorders. acs.org Fluorescent probes derived from acridine have been developed to monitor these important parameters in real-time within living cells.

Researchers have synthesized polarity-sensitive and viscosity-sensitive probes by reacting 9-acridine carboxaldehyde with different cyano compounds. researchgate.net

An acridine-dicyanoisophorone-based probe demonstrated sensitivity to solvent polarity, with its fluorescence intensity increasing 38-fold as polarity increased. researchgate.net

An acridine-tricyanodihydrofuran-based probe showed a 5.6-fold enhancement in fluorescence intensity as solution viscosity increased. researchgate.net

Another study detailed a fluorescent probe, V-P1, that showed high sensitivity to viscosity changes in both the cytoplasm and the nucleus. chinesechemsoc.org This probe was successfully used to monitor viscosity fluctuations in response to various stimuli, such as temperature changes and the induction of apoptosis. chinesechemsoc.org These acridine-based molecular rotors work by exhibiting changes in fluorescence based on the restriction of intramolecular rotation, which is influenced by the viscosity of the surrounding medium. acs.org

Image-based profiling is a powerful technique that extracts quantitative data from microscopy images to identify similarities and differences among samples based on their morphological features. nih.gov While the standard "Cell Painting" assay is a robust method for morphological profiling, it requires cell fixation. nih.govnih.gov

Following the redistribution of acidic vesicles in cells treated with inhibitors. molbiolcell.orgresearchgate.net

Identifying subtle cellular changes induced by nanoparticles that are not detectable by conventional methods. nih.govmolbiolcell.org

Assessing dose-response relationships and creating profiles to cluster drugs that cause liver injury. nih.govmolbiolcell.org

Recent studies have highlighted the utility of live-cell dyes like Acridine Orange to capture phenotypic changes over time, demonstrating the growing interest in dynamic image-based profiling. biorxiv.org

Autophagy is a fundamental cellular recycling process that involves the degradation of cellular components within lysosomes. nih.gov Acridine stains, particularly Acridine Orange, are reliable and widely used tools for monitoring autophagy. researchgate.netbiologists.com Acridine Orange is a weak base that can freely cross biological membranes and accumulates in its protonated form within AVOs, such as autolysosomes, which are hallmarks of late-stage autophagy. nih.govresearchgate.net

At high concentrations within these acidic organelles, the dye forms aggregates that emit red fluorescence, whereas it emits green fluorescence in the cytoplasm and nucleus. researchgate.netbiologists.com This metachromatic shift allows for the quantification of autophagy by measuring the increase in red fluorescence intensity. nih.gov This method can be applied in various techniques:

Fluorescence Microscopy: Visualizes the formation of red fluorescent AVOs in cells undergoing autophagy. researchgate.netresearchgate.net

Flow Cytometry: Quantifies the percentage of cells with AVOs or measures the red-to-green fluorescence intensity ratio (R/GFIR) for a more precise assessment of autophagic activity. researchgate.netbiologists.com

High-Throughput Image Cytometry: Enables an objective, reliable, and high-throughput method for studying both basal autophagy and autophagic flux. nih.govtandfonline.com

Studies have shown that results from Acridine Orange staining correlate well with other common methods for measuring autophagy, such as the analysis of GFP-LC3 puncta and LC3 protein conversion. biologists.com

Chemosensing and Biosensing Applications

The development of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species, is a significant area of analytical chemistry. The inherent fluorescence of the acridine scaffold makes it an excellent platform for designing such sensors.

Acridine derivatives have been successfully engineered to act as selective chemosensors for various anions, which are crucial in many biological and environmental systems. royalsocietypublishing.org Researchers have synthesized a range of acridine-based compounds that exhibit changes in their optical properties, such as color or fluorescence intensity, upon binding to specific anions.

A prominent class of these sensors is based on the acridinedione scaffold. These have been shown to be highly selective for certain anions. researchgate.netrsc.org For example, one study reported an acridinedione derivative functionalized with a thiourea (B124793) receptor that could selectively sense acetate (B1210297) (AcO⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and fluoride (B91410) (F⁻) over other anions in acetonitrile (B52724) through a change in its fluorescence. nih.gov The sensing mechanism involves the modulation of a photoinduced electron transfer (PET) process upon anion binding. nih.gov Other research has focused on developing acridinedione-based chemosensors that are highly selective for only fluoride ions, with detection occurring through a visible color change from colorless to yellow. researchgate.netrsc.org

Another approach involves linking acridine with a thiosemicarbazide (B42300) moiety. royalsocietypublishing.org These novel compounds act as selective "turn-on" fluorescent chemosensors for fluoride anions, showing no significant response to a variety of other common anions. royalsocietypublishing.org The binding of the fluoride ion to the sensor molecule induces a distinct color change and a measurable fluorescence response. royalsocietypublishing.org

| Acridine-Based Sensor Type | Target Anion(s) | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Acridinedione with Thiourea Receptor | AcO⁻, H₂PO₄⁻, F⁻ | Photoinduced Electron Transfer (PET) | Fluorescence Change | nih.gov |

| Phenyl Acridine(1,8)diones | F⁻ | Proton Abstraction | Colorimetric (Colorless to Yellow) & Fluorescence Change | researchgate.netrsc.org |

| Thiosemicarbazide-linked Acridines | F⁻ | Anion Binding | Colorimetric & "Turn-on" Fluorescence | royalsocietypublishing.org |

Sensing Mechanisms via Spectroscopic Changes (UV-Vis, Fluorescence, NMR)

Acridine Red 3B and its derivatives are extensively used as molecular probes and chemosensors, where the presence of a target analyte induces measurable changes in their spectroscopic properties. The primary mechanisms involve alterations in UV-Visible (UV-Vis) absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) signals upon interaction with the target.

UV-Visible and Fluorescence Spectroscopy

The interaction of acridine-based sensors with analytes can lead to significant changes in their electronic structure, which is reflected in their UV-Vis and fluorescence spectra. These changes can manifest as a shift in the wavelength of maximum absorbance or emission (bathochromic/red-shift or hypsochromic/blue-shift), an increase (turn-on) or decrease (turn-off/quenching) in fluorescence intensity, or the appearance of new spectral bands.

Research has demonstrated these effects in various contexts:

Host-Guest Complexation: In studies involving the binding of Acridine Red with host molecules like β-cyclodextrin dimers, the formation of an inclusion complex was confirmed by a gradual increase in the fluorescence intensity of the dye upon addition of the host. nankai.edu.cn This indicates that the dye molecule experiences a change in its microenvironment upon being included in the cyclodextrin (B1172386) cavity. nankai.edu.cn

Anion Sensing: Acridine-based receptors have been designed for the selective detection of specific anions. For instance, a sensor for fluoride ions (F⁻) showed a decrease in absorption intensity at 320, 415, and 480 nm, accompanied by the emergence of a new, red-shifted band at 550 nm upon interaction with fluoride. royalsocietypublishing.org In another study, an acridine-based probe designed to detect the hypochlorite (B82951) ion (ClO⁻) exhibited a prominent decrease in its strong fluorescence emission at 455 nm exclusively in the presence of ClO⁻. mdpi.com This fluorescence quenching was coupled with a reduction in UV-vis absorbance bands at 260 nm and 400 nm. mdpi.com

Biomolecule Detection: The conjugation of red-emitting acridine dyes to biomolecules like glycans has been shown to induce a bathochromic shift of 11–13 nm in their emission spectra. nih.gov This spectral shift allows for the fluorescent detection and analysis of the labeled biomolecules. nih.gov

These spectroscopic responses form the basis of quantitative detection methods, where the magnitude of the spectral change correlates with the concentration of the analyte.

Table 1: Examples of Spectroscopic Changes in Acridine-Based Sensors

| Sensor Base | Analyte | Spectroscopic Method | Observed Change | Reference |

| Acridine Red | β-cyclodextrin dimer | Fluorescence | Gradual increase in intensity | nankai.edu.cn |

| Acridine-thiosemicarbazone | Fluoride (F⁻) | UV-Vis | Decrease at 320, 415, 480 nm; New band at 550 nm | royalsocietypublishing.org |

| Acridine-benzhydryl isothiocyanate | Hypochlorite (ClO⁻) | Fluorescence | Quenching of emission at 455 nm | mdpi.com |

| 9-Aminoacridine (B1665356) derivative | Glycan (conjugation) | Fluorescence | Bathochromic (red) shift of 11-13 nm in emission | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool to elucidate the precise mechanism of interaction between an acridine-based sensor and its target at the atomic level. ¹H-NMR titration is a common technique used to monitor the chemical environment of specific protons on the sensor molecule as the analyte is added.

For example, in the development of acridine-based chemosensors for fluoride ions, ¹H-NMR titration was used to confirm the sensing mechanism. Upon the gradual addition of fluoride to a solution of the receptor, a significant decrease in the intensity of signals corresponding to the N-H protons of the sensor was observed. royalsocietypublishing.org The eventual disappearance of these proton signals after adding a sufficient quantity of fluoride provided direct evidence of a deprotonation event or strong hydrogen bonding interaction, confirming that the N-H group was the binding site. royalsocietypublishing.orgrsc.org This use of NMR is crucial for verifying that a designed sensor interacts with its target as intended. royalsocietypublishing.org

Other Research Applications

Beyond sensing, the acridine scaffold is explored in other areas of chemical and materials science research.

Role in Photocatalysis and Organic Synthesis Research

While the broader class of acridine compounds has been investigated for photocatalytic applications, specific research detailing the use of Acridine Red 3B free base as a photocatalyst in organic synthesis is not prevalent in the reviewed literature. However, related compounds, such as 9-phenyl-acridine-1,8-diones, have been utilized as photosensitizers and photoinitiators in polymerization reactions. rsc.org These applications leverage the ability of the acridine core to absorb light and initiate chemical transformations, a principle central to photocatalysis. rsc.org

Exploration as Corrosion Inhibitors in Material Science Research

The potential of acridine derivatives as corrosion inhibitors for metals has been a subject of research. researchgate.net These compounds typically function by adsorbing onto the metal surface, forming a protective layer that shields it from the corrosive environment. However, research has primarily focused on the general acridine class or other specific derivatives like acridine orange. While the fundamental properties of the acridine structure suggest potential for this application, specific studies exploring this compound as a corrosion inhibitor were not identified in the course of this review. The exploration of acridines as eco-friendly corrosion inhibitors remains an area of interest. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the ground-state geometry and various electronic properties of compounds like acridine (B1665455) red 3B free base.

Structural Properties: DFT calculations begin with geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles. For acridine-based compounds, theoretical geometries calculated in the gas phase have shown good agreement with experimental data obtained from X-ray crystallography in the solid state, with minor deviations attributed to intermolecular interactions in the crystal lattice.

Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic descriptors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited. For many acridine derivatives, DFT calculations have been employed to evaluate these frontier molecular orbitals to understand their reactivity and stability.

Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of a molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

Table 1: Representative DFT-Calculated Properties for Acridine-Type Molecules

| Calculated Property | Significance | Typical Application for Acridine Derivatives |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. | Comparison with experimental X-ray data; provides a basis for further calculations. |

| HOMO Energy | Indicates electron-donating ability. | Predicting reactivity and involvement in charge-transfer processes. |

| LUMO Energy | Indicates electron-accepting ability. | Predicting reactivity and electron-accepting sites. |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transition energy. | Assessing stability and predicting the energy of the first electronic excitation. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Predicting sites for intermolecular interactions, such as hydrogen bonding or interaction with biological targets. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. This is essential for understanding the photophysical behavior of fluorescent dyes like acridine red 3B, including how they absorb and emit light.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in molecular geometry. These calculated energies can be directly compared to the absorption maxima (λmax) observed in experimental UV-Vis absorption spectra. scirp.org For acridine-based dyes, TD-DFT has been successfully used to predict absorption spectra, often employing specific functionals like CAM-B3LYP, which are well-suited for describing charge-transfer excitations common in these molecules. nih.gov

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state. chemicalpapers.com The energy difference between the optimized excited state and the ground state corresponds to the emission energy, providing an estimate of the fluorescence maximum. The difference between the absorption and emission energies is the Stokes shift, another important photophysical parameter.

Calculations also yield the oscillator strength for each electronic transition, which is a measure of the transition's probability. semanticscholar.org Transitions with high oscillator strength are "allowed" and correspond to strong absorption bands, while those with low or zero oscillator strength are "forbidden" and result in weak or absent bands. semanticscholar.org TD-DFT can also elucidate the nature of the excited state, for instance, by identifying it as a locally-excited (LE) state or an intramolecular charge-transfer (ICT) state, which is crucial for designing molecules with specific photophysical properties like thermally activated delayed fluorescence (TADF). scirp.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

The biological applications of acridine dyes are often linked to their ability to bind to macromolecules like DNA and proteins. plos.org Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model and analyze these interactions.

Molecular Docking: Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., acridine red 3B) when bound to a second molecule (the receptor, e.g., a DNA double helix or a protein binding pocket) to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity.

For acridine derivatives, docking studies have been instrumental in understanding their mechanism of action. aip.orgajsp.net Calculations can reveal whether the dye binds to DNA via intercalation (sliding between base pairs) or groove binding. mdpi.com The output includes a binding energy or docking score, which quantifies the strength of the interaction, and a detailed view of the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) that stabilize the complex. researchgate.netmdpi.com For example, docking studies have been used to investigate the binding of acridine derivatives to targets like Human Serum Albumin (HSA) and the enzyme butyrylcholinesterase. aip.orgajsp.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations simulate the movement of atoms in the complex over time. This provides a dynamic view of the interaction, allowing researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the receptor upon binding, and calculate binding free energies with higher accuracy.

Table 2: Information Gained from Molecular Docking of Acridine Derivatives

| Parameter/Result | Description | Example Application |

|---|---|---|

| Binding Affinity (Score/Energy) | A quantitative estimate of the strength of the ligand-receptor interaction (e.g., in kcal/mol). | Ranking different acridine derivatives by their predicted binding strength to a DNA sequence. researchgate.netmdpi.com |

| Binding Mode/Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Visualizing whether an acridine dye intercalates into DNA or binds to its minor groove. mdpi.com |

| Intermolecular Interactions | Identification of specific non-covalent bonds (H-bonds, π-stacking) stabilizing the complex. | Understanding which functional groups on the acridine molecule are key for binding to amino acid residues in a protein. researchgate.net |

| Binding Site Identification | Prediction of the specific location on the protein or DNA where the dye binds. | Identifying that an acridine derivative binds to Sudlow's site I of Human Serum Albumin. aip.org |

Proton Transfer Mechanisms in Sensing Applications

Acridine-based compounds are often used as fluorescent chemosensors for detecting ions or small molecules. The sensing mechanism frequently involves a change in the photophysical properties of the dye upon interaction with the analyte. Computational methods, particularly DFT, are crucial for elucidating the precise mechanism of this change, which often involves proton transfer.

For example, acridine-based sensors for anions like fluoride (B91410) (F⁻) or hydroxide (B78521) (OH⁻) have been studied computationally. nih.gov DFT calculations can model the interaction between the sensor molecule and the anion. These calculations have revealed that the sensing mechanism can involve the abstraction of an acidic proton (e.g., from an N-H group on the acridine scaffold) by the basic anion. nih.govscialert.net This deprotonation event leads to a significant change in the electronic structure of the acridine dye, often enhancing an intramolecular charge-transfer (ICT) character. scialert.net This altered electronic structure results in a visible change, such as a shift in the absorption or fluorescence color, which is the basis of the sensing application. nih.govscialert.net By comparing the optimized structures and energies of the sensor, the analyte, and the resulting complex, researchers can confirm that proton transfer is the thermodynamically favorable process responsible for the observed signal.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. ceon.rs The goal is to develop a mathematical model that can predict the property of interest for new, untested compounds based solely on their chemical structure.

The process of building a QSPR/QSAR model involves several steps:

Data Set Compilation : A set of molecules with known experimental property values is collected. For acridines, this could be properties like DNA binding affinity, cytotoxicity (IC₅₀), or photophysical data like absorption maxima. chemicalpapers.comnih.gov

Descriptor Calculation : For each molecule, a large number of numerical "descriptors" are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex quantum chemical descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment). aip.org

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks), are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property. chemicalpapers.comnih.gov

Validation : The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the properties of a separate set of compounds not used in model training). researchgate.net

For acridine derivatives, QSAR models have been developed to predict their antitumor activity, linking it to descriptors related to hydrophobicity and electronic effects. QSRR (Quantitative Structure-Retardation Relationship) models have been connected with QSAR to predict the DNA interaction of acridinones based on chromatographic data and structural parameters. chemicalpapers.com These models are powerful tools for rationally designing new acridine-based compounds with enhanced properties, whether for therapeutic or materials science applications, by predicting their characteristics before undertaking costly and time-consuming synthesis. scirp.org

Structure Activity Relationships Sar in Research Applications

Impact of Acridine (B1665455) Scaffold Modifications on Binding Affinity to Nucleic Acids

The interaction of acridine derivatives with nucleic acids is a cornerstone of their application. The planarity of the acridine ring system is the most critical feature, enabling it to insert between the base pairs of DNA, a process known as intercalation. mdpi.comresearchgate.net This interaction is a primary mode of action for their use as antitumor agents and fluorescent probes. ceon.rsontosight.ai However, modifications to the core scaffold and its substituents dramatically influence the strength and specificity of this binding.

Research has shown that the introduction of side chains, particularly those containing amino groups, significantly enhances DNA binding affinity. mdpi.com For instance, acridine-4-carboxamides are a well-studied class of DNA intercalators where modifications to the carboxamide side chain directly correlate with DNA binding kinetics and cytotoxicity. mdpi.comoup.com The length and composition of these side chains can be optimized; for example, neomycin-acridine conjugates with shorter linkers show better specificity for the HIV-1 Rev response element (RRE) in RNA, while those with longer linkers are preferred by duplex DNA. acs.org

Furthermore, substitutions on the acridine ring itself alter selectivity for different nucleic acid structures. While many acridines bind to standard duplex DNA, specific modifications can impart a preference for non-canonical structures like G-quadruplexes, which are found in telomeres and oncogene promoter regions. mdpi.comnih.gov For example, while acridine-9-carboxylic acid interacts primarily with duplex DNA, its methyl derivative shows an increased preference for triplex DNA structures. mdpi.com Similarly, certain 9-aminoacridine (B1665356) derivatives show selective binding and stabilization of G-quadruplex DNA. researchgate.net The use of multiple acridine units in a single molecule can lead to polyintercalation and enhanced binding affinity. researchgate.net

| Modification Type | Specific Example | Impact on Binding | Reference |

|---|---|---|---|

| Core Planarity | General acridine structure | Essential for intercalation between DNA/RNA base pairs. | mdpi.com |

| Side Chain Addition | Acridine-4-carboxamides | Side chains, especially with basic groups, enhance DNA binding affinity. | mdpi.comoup.com |